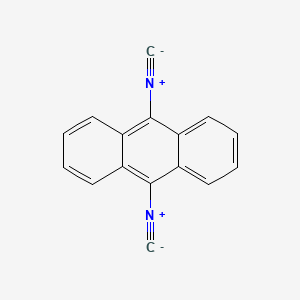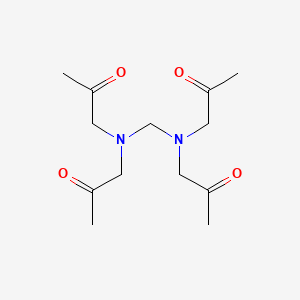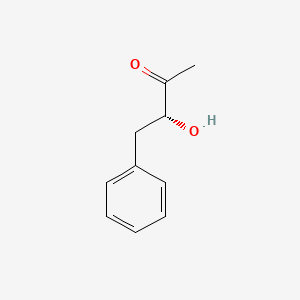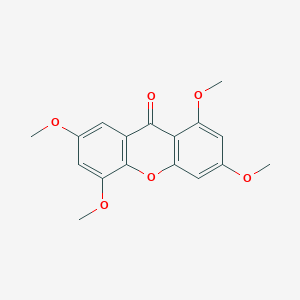![molecular formula C31H48N4O2 B14273057 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide CAS No. 140375-54-8](/img/structure/B14273057.png)
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is a complex organic compound that features a long hexadecyl chain and two pyridin-2-yl groups attached to a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide typically involves the reaction of hexadecylamine with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with a suitable diacid chloride, such as propanedioyl dichloride, to form the desired diamide compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The pyridin-2-yl groups can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines using strong reducing agents.
Substitution: The hexadecyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridin-2-yl groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of halogen atoms into the hexadecyl chain.
Wissenschaftliche Forschungsanwendungen
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yl groups can coordinate with metal ions, influencing enzymatic activity. Additionally, the long hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but lack the long hexadecyl chain.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine-based structure but differ in their core scaffold.
Uniqueness
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is unique due to its combination of a long hydrophobic hexadecyl chain and two hydrophilic pyridin-2-yl groups. This amphiphilic nature makes it suitable for applications in drug delivery and as a surfactant .
Eigenschaften
CAS-Nummer |
140375-54-8 |
|---|---|
Molekularformel |
C31H48N4O2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
2-hexadecyl-N,N'-bis(pyridin-2-ylmethyl)propanediamide |
InChI |
InChI=1S/C31H48N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-29(30(36)34-25-27-20-16-18-23-32-27)31(37)35-26-28-21-17-19-24-33-28/h16-21,23-24,29H,2-15,22,25-26H2,1H3,(H,34,36)(H,35,37) |
InChI-Schlüssel |
NAPYTBVNDIMWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NCC1=CC=CC=N1)C(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)


![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)



![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)


![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
